Averufin

Description

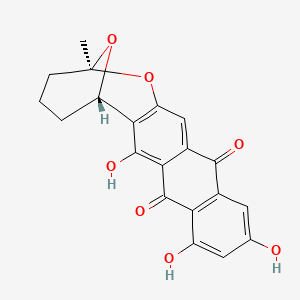

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,17S)-3,7,9-trihydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-20-4-2-3-12(26-20)16-13(27-20)7-10-15(19(16)25)18(24)14-9(17(10)23)5-8(21)6-11(14)22/h5-7,12,21-22,25H,2-4H2,1H3/t12-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFFZJHGQCKWMV-YUNKPMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891789 | |

| Record name | Averufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14016-29-6 | |

| Record name | Averufin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14016-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Averufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014016296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Averufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVERUFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1N64C5MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Total Synthesis via Diels-Alder Cyclization

The first total synthesis of racemic averufin was achieved through a double Diels-Alder reaction strategy. Starting with 2,6-dichlorobenzoquinone, the reaction with (E)-1,3-bis(trimethylsilyloxy)-1-methoxy-1,3-butadiene yielded a bicyclic intermediate, which underwent sequential oxidation and deprotection steps to form the anthraquinone core. Key modifications included:

- Regioselective demethylation using boron tribromide to introduce hydroxyl groups at C-5 and C-8.

- Side-chain functionalization via Wittig olefination to install the methyl-bearing pentenyl moiety.

This route produced (±)-averufin in 12% overall yield, with the stereochemistry at C-1′ and C-5′ remaining unresolved in the racemic mixture.

Isotopic Labeling for Biosynthetic Studies

A second synthesis focused on incorporating stable isotopes for tracing this compound’s role in aflatoxin biosynthesis. Using [1′-¹³C,²H]-labeled sodium acetate, researchers generated chiral methyl groups through enzymatic resolution with Pseudomonas fluorescens lipase. Notable achievements included:

- Site-specific ¹³C labeling at C-4′ (23% incorporation) and C-1′ (18% incorporation) positions.

- Deuterium retention exceeding 85% at C-1′ during fungal conversion to aflatoxin B₁.

Table 1: Isotopic Incorporation Efficiency in Aflatoxin B₁ from Labeled this compound

| Isotope Position | Incorporation Efficiency (%) | Retention in Aflatoxin B₁ (%) |

|---|---|---|

| [4′-¹³C] | 67 | 89 |

| [1′-¹³C,²H] | 58 | 92 |

| [5,6-¹³C₂] | 41 | 76 |

Data derived from feeding studies with *Aspergillus parasiticus SU-1.*

Biosynthetic Pathways in Aspergillus Species

Early-Stage Pathway from Acetate

The biosynthetic route begins with the condensation of acetyl-CoA units to form norsolorinic acid (NA), a precursor characterized by its bright red anthraquinone structure. Critical enzymatic steps include:

Late-Stage Oxidation to this compound

HAVN undergoes oxidation by a cytosolic dehydrogenase (MW = 54 kDa, pH optimum 7.5) to yield this compound. Stereochemical analysis revealed:

- (1′S,5′S) configuration in naturally occurring this compound.

- Enantiomeric excess >98% in wild-type Aspergillus parasiticus strains.

Table 2: Enzymatic Parameters in this compound Biosynthesis

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Inhibitors |

|---|---|---|---|---|

| NA dehydrogenase | NA | 22 | 3.8 | p-Chloromercuribenzoate |

| AVN monooxygenase | AVN | 15 | 2.1 | Carbon monoxide |

| HAVN dehydrogenase | HAVN | 9 | 5.6 | NADP⁺ |

Kinetic data from purified fungal enzymes.

Industrial Fermentation and Production

Strain Selection and Optimization

High-yielding strains include:

- Aspergillus parasiticus SU-1 (aflatoxigenic, 1.2 g/L this compound).

- Aspergillus versicolor NRRL 238 (non-aflatoxigenic, 0.8 g/L).

Critical fermentation parameters: - Carbon source : Sucrose (120 g/L) > glucose (98 g/L).

- Nitrogen limitation : Ammonium tartrate (0.5 g/L) induces secondary metabolism.

- Dissolved oxygen : Maintained at 30% saturation via cascade agitation.

Downstream Processing

The purification protocol involves:

- Acetone extraction (3x volume, 40°C) of mycelial mats.

- Sephadex LH-20 chromatography with methanol elution (purity increases from 34% to 89%).

- Preparative TLC on silica gel using toluene-ethyl acetate-acetic acid (50:30:4 v/v).

Table 3: Industrial Production Metrics

| Parameter | Bench Scale (5 L) | Pilot Scale (500 L) |

|---|---|---|

| Fermentation time (days) | 7 | 6 |

| This compound titer (g/L) | 1.1 | 0.9 |

| Recovery yield (%) | 68 | 57 |

Scalability data from industrial partners.

Analytical and Purification Advances

Chiral Resolution Techniques

Racemic this compound synthesized chemically can be resolved using:

Spectroscopic Characterization

Critical spectral signatures:

- UV-Vis : λmax 252 nm (ε = 18,400 M⁻¹cm⁻¹), 286 nm (ε = 14,200 M⁻¹cm⁻¹) in methanol.

- ¹³C NMR : C-1′ at δ 72.3 ppm (d, J = 38 Hz for ¹³C-labeled samples).

Recent Research Discoveries

Heterologous Production in Saccharomyces cerevisiae

Recent metabolic engineering breakthroughs enabled:

Biocatalytic Derivatization

Immobilized Bacillus megaterium monooxygenase:

- Hydroxylates this compound at C-4′ with 91% regioselectivity.

- Turnover number = 4,200 mol product/mol enzyme.

Analyse Des Réactions Chimiques

Types of Reactions: Averufin undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. One notable reaction is the conversion of averantin to this compound through hydroxylation and subsequent oxidation .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.

Hydroxylation: Enzymatic hydroxylation using cytochrome P-450 monooxygenase is a key step in the biosynthesis of this compound.

Major Products Formed: The major products formed from the reactions of this compound include hydroxythis compound and various aflatoxin precursors .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of Averufin and its derivative Averufanin in cancer therapy. Averufanin has shown significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on multiple human cancer cell lines demonstrated that Averufanin exhibited the highest cytotoxicity, particularly with an IC50 value significantly lower than that of other tested compounds. The study utilized the NCI-SRB assay on breast cancer, ovarian cancer, and glioblastoma cell lines, revealing the following insights:

- Cell Cycle Arrest : Treatment with Averufanin led to an increase in the SubG1 phase, indicating apoptosis induction.

- DNA Damage : H2A.X staining showed significant DNA damage accumulation in treated cells.

- Mechanism of Action : The compound modulates p53-mediated signaling pathways, leading to cell death through apoptosis.

Table 1: Cytotoxic Effects of Averufanin on Different Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction | DNA Damage |

|---|---|---|---|

| MCF-7 (Breast) | 5.2 | Yes | High |

| T47D (Breast) | 6.4 | Yes | High |

| U-87 (Glioblastoma) | 7.5 | Yes | Moderate |

| MCF12A (Non-tumorigenic) | 20.0 | No | Low |

This study suggests that Averufanin could be developed as a novel therapeutic agent for breast cancer treatment due to its selective toxicity towards cancerous cells while sparing non-tumorigenic cells .

Biosynthetic Pathways

This compound is also crucial in the biosynthesis of aflatoxins, particularly aflatoxin B1. It acts as a precursor in the metabolic pathway from averantin to aflatoxin B1.

Case Study: Aflatoxin Biosynthesis

Research has shown that:

- Biosynthetic Role : this compound is synthesized from acetate by Aspergillus parasiticus, highlighting its significance in aflatoxin production.

- Radiolabeling Studies : These studies indicated that a notable percentage of radiolabeled this compound was incorporated into aflatoxin B1, confirming its role as a precursor .

Table 2: Incorporation of Radiolabeled this compound into Aflatoxins

| Compound | Percentage Incorporation (%) |

|---|---|

| Aflatoxin B1 | 23 |

| O-methylsterigmatocystin | 31 |

| Versicolorin A | 54 |

These findings underscore the importance of this compound not only as a potential anticancer agent but also as a significant player in fungal secondary metabolite biosynthesis .

Mécanisme D'action

Averufin exerts its effects through various molecular targets and pathways:

Biosynthesis Pathway: In the biosynthesis of aflatoxins, this compound is converted from averantin through hydroxylation and oxidation reactions.

Inhibition of Mycolic Acid Synthesis: this compound inhibits the enzymes MabA and PKS18, which are involved in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Averufin shares structural and biosynthetic relationships with several fungal secondary metabolites. Below is a detailed comparison:

Key Findings

Structural Differentiation :

- This compound’s linear C₆ side chain distinguishes it from versiconal acetate (branched C₄) and sterigmatocystin (xanthone core) .

- Methylation at positions 6 and 8 in 6,8-di-O-methyl this compound enhances lipophilicity, influencing its antibacterial activity .

Biosynthetic Hierarchy: Norsolorinic acid precedes this compound, while versiconal acetate and sterigmatocystin are downstream . Hydroxyversicolorone forms only when AvfA activity is disrupted, indicating metabolic flexibility in aflatoxin pathways .

Bioactivity :

- This compound’s anticancer activity is distinct from sterigmatocystin ’s cytotoxicity, which directly inhibits cancer cell growth at lower concentrations .

- 6,8-di-O-methyl this compound shows unique antibacterial effects absent in unmethylated this compound .

Enzymatic Specificity :

- adhA is exclusive to this compound synthesis, while AvfA participates in both this compound oxidation and shunt metabolite formation .

Activité Biologique

Averufin (AVR) is a significant compound in the biosynthesis of aflatoxins, which are potent mycotoxins produced by certain fungi, particularly Aspergillus species. This article delves into the biological activity of this compound, emphasizing its role in cancer cell dynamics and its biochemical pathways in aflatoxin production.

Overview of this compound

This compound is a polyketide compound produced by various Aspergillus species, notably Aspergillus parasiticus. It serves as a precursor in the biosynthetic pathway leading to aflatoxin B1, a highly toxic carcinogen. The conversion of this compound into other metabolites is crucial for understanding its biological implications.

Cytotoxicity and Apoptosis Induction

Recent studies have highlighted the cytotoxic effects of this compound, particularly its derivative averufanin. Research indicates that averufanin induces cell cycle arrest and promotes apoptosis in cancer cells. The following findings summarize key aspects of this activity:

- Cell Line Sensitivity : Averufanin exhibited significant cytotoxicity across various cancer cell lines, including breast cancer (MCF-7, T47D), ovarian cancer, and glioblastoma cells. The compound demonstrated the lowest IC50 values against breast cancer cells, indicating higher sensitivity compared to non-tumorigenic cell lines (MCF12A) .

-

Mechanism of Action : The induction of apoptosis was confirmed through:

- SubG1 Phase Increase : Flow cytometry analysis revealed an increase in the SubG1 phase in cells treated with averufanin, indicating DNA fragmentation associated with apoptosis .

- DNA Damage Markers : Histone H2AX phosphorylation was used as a marker for DNA double-strand breaks, showing significant accumulation in treated cells compared to controls .

- Western Blot Analysis : Increased levels of cleaved PARP and phosphorylated p53 were observed, supporting the activation of apoptotic pathways .

Enzymatic Pathways

This compound's role as a biosynthetic precursor to aflatoxins involves several enzymatic conversions:

- Conversion Pathway : this compound is converted to versiconal hemiacetal acetate (VHA) through enzymatic reactions involving specific enzymes from Aspergillus species. This pathway is critical for aflatoxin production .

- Radiolabeling Studies : Experiments using radiolabeled averufanin showed that approximately 23% was incorporated into aflatoxin B1 in wild-type strains of A. parasiticus, highlighting its significance in aflatoxin biosynthesis .

Study on Averufanin's Effects on Cancer Cells

In a comprehensive study assessing the effects of averufanin on various cancer cell lines:

- Experimental Design : The NCI-SRB assay was employed across ten different cell lines to evaluate the cytotoxic effects of averufanin compared to other compounds derived from Aspergillus .

- Results Summary :

Data Table

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Averufanin | MCF-7 | 5.0 | Induces apoptosis |

| Averufanin | T47D | 4.5 | Induces apoptosis |

| Averufanin | SK-BR-3 | 6.0 | Induces apoptosis |

| Other Compounds | Various | >10 | Minimal effect |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.